Kauran-16,17-diol

Anti-inflammatory Nitric Oxide Inhibition Immunomodulation

Choose Kauran-16,17-diol (ent-Kauran-16β,17-diol) for its unique mechanism: disrupts Ap-2α/Rb complex, up-regulates E2F1, and down-regulates Bcl-2 in MCF-7 cells—a targeted apoptotic probe distinct from generic kauranes. Moderate NO inhibition (IC50 17 μM) avoids excessive immunosuppression while enabling synergistic anti-inflammatory and pro-apoptotic effects. The 16,17-diol moiety enhances hydrogen bonding and solubility critical for assay performance. Also binds gibberellin receptors for plant hormone research. Ideal for lead optimization and chemical biology.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
CAS No. 16836-31-0
Cat. No. B104088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKauran-16,17-diol
CAS16836-31-0
Synonymsent-kauran-16,17-diol
kauran-16,17-diol
kauran-16,17-diol, (16alpha)-isome
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C
InChIInChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16-,18+,19-,20-/m0/s1
InChIKeyLCYWCTWYVKIBSA-ZYLYKIMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kauran-16,17-diol (ent-Kauran-16β,17-diol) Procurement Guide: A Kaurane Diterpenoid with Demonstrated Anti-inflammatory and Pro-apoptotic Activity


Kauran-16,17-diol (ent-Kauran-16β,17-diol, CAS 16836-31-0) is a naturally occurring ent-kaurane diterpenoid [1] characterized by a tetracyclic skeleton and a 16,17-dihydroxyl functional group [2]. It is known for its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages with an IC50 of 17 μM, as well as its capacity to induce apoptosis in cancer cells .

Why Kauran-16,17-diol Cannot Be Replaced by Generic Kaurane Analogs: The Critical Role of 16,17-Dihydroxylation


Substituting Kauran-16,17-diol with a generic kaurane diterpenoid such as ent-kaur-16-en-19-oic acid or ent-kaur-16-en-19-al would introduce significant differences in biological activity and physicochemical properties. The 16,17-diol moiety is not merely a structural decoration; it alters hydrogen-bonding capacity and hydrophilicity, which can affect solubility and target interaction . Moreover, ent-kaurane diterpenoids exhibit a wide range of anti-inflammatory potencies—with IC50 values for NO production inhibition ranging from 0.01 μM to >40 μM [1]—meaning that even closely related analogs cannot be assumed to possess comparable efficacy in a given assay system.

Kauran-16,17-diol: Quantified Differentiation Against Key Kaurane Analogs


Inhibition of LPS-Induced NO Production in RAW 264.7 Macrophages

Kauran-16,17-diol inhibits LPS-induced nitric oxide production in RAW 264.7 macrophages with an IC50 of 17 μM . In comparison, structurally related ent-kaurane diterpenoids exhibit a wide range of potencies: 16α,17-dihydroxy-ent-kaur-9(11)-en-19-oic acid ester shows an IC50 of 41.5 μM, while certain ent-kauranes from Croton tonkinensis demonstrate IC50 values <5 μM [1][2]. Kauran-16,17-diol thus occupies an intermediate anti-inflammatory potency range that may offer advantages for applications requiring moderate rather than maximal suppression.

Anti-inflammatory Nitric Oxide Inhibition Immunomodulation

Cytotoxic Potency Against MCF-7 Breast Cancer Cells

Kauran-16,17-diol up-regulates E2F1 and down-regulates Bcl-2 in MCF-7 breast cancer cells, indicative of pro-apoptotic activity [1]. While a precise IC50 for MCF-7 cytotoxicity is not reported, the structurally related ent-kaur-16-en-19-oic acid exhibits an ED50 of 1.0 μg/mL (≈3.3 μM) against MCF-7 cells [2]. Kauran-16,17-diol's mechanism involves disruption of the Ap-2α/Rb transcription activating complex, a pathway distinct from the Na+,K+-ATPase inhibition or non-specific cytotoxicity observed with other kaurane analogs.

Anticancer Cytotoxicity Apoptosis

Physicochemical Differentiation: 16,17-Diol vs. 16-Ene Precursors

The 16,17-diol functionality in Kauran-16,17-diol increases hydrophilicity compared to 16-ene precursors such as ent-kaur-16-en-19-ol . This structural feature confers slightly better aqueous solubility relative to purely hydrophobic diterpenes, though formulation (e.g., liposomes or nanoparticles) is often still required for in vivo efficacy. The topological polar surface area (TPSA) of Kauran-16,17-diol is 40.50 Ų [1], which influences membrane permeability and oral bioavailability potential.

Solubility Bioavailability Formulation

Gibberellin Receptor Binding and Plant Growth Modulation

Kauran-16,17-diol has been shown to stimulate germination and growth by binding to gibberellin receptors . In contrast, ent-kaur-16-en-19-oic acid is known to inhibit Na+,K+-ATPase and exhibits cytotoxic properties [1]. This functional divergence suggests that the 16,17-diol derivative may serve distinct roles in plant physiology research, particularly in studies of gibberellin signaling and allelopathy.

Plant Biology Gibberellin Receptor Allelopathy

Procurement-Driven Application Scenarios for Kauran-16,17-diol


Anti-inflammatory Lead Optimization: Moderate NO Inhibition with Defined Apoptotic Crosstalk

Kauran-16,17-diol's IC50 of 17 μM for NO production inhibition positions it as a moderate anti-inflammatory agent . This potency level may be advantageous in lead optimization programs where excessive NO suppression is undesirable, and where concomitant pro-apoptotic effects (via Bcl-2 down-regulation) could provide synergistic benefits in inflammation-associated cancer models [1].

Plant Gibberellin Signaling Research

The compound's ability to bind gibberellin receptors and stimulate germination makes it a valuable tool for studying plant hormone signaling pathways . Researchers investigating allelopathic interactions or crop growth regulation may select Kauran-16,17-diol over cytotoxic kauranes like ent-kaur-16-en-19-oic acid, which would confound growth assays.

Apoptosis Mechanism Studies in Breast Cancer

Kauran-16,17-diol's unique mechanism—disruption of the Ap-2α/Rb complex and E2F1 up-regulation—offers a distinct tool for dissecting apoptotic pathways in MCF-7 cells . Unlike kauranes that act via non-specific cytotoxicity or Na+,K+-ATPase inhibition, this compound provides a targeted molecular probe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kauran-16,17-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.